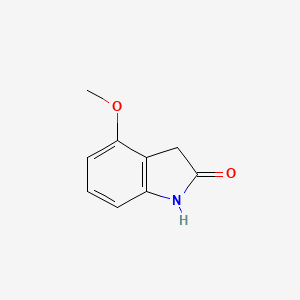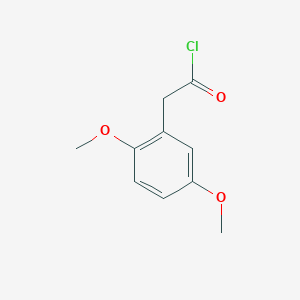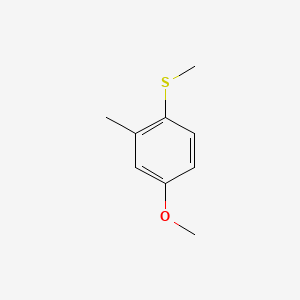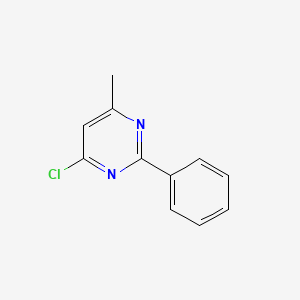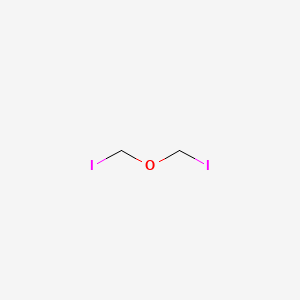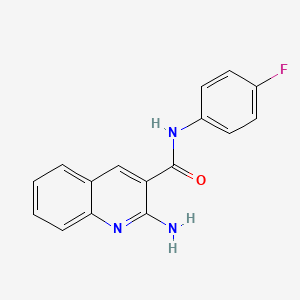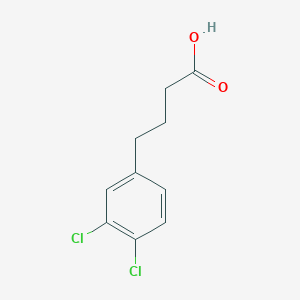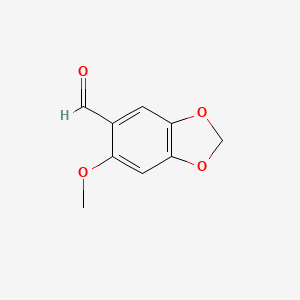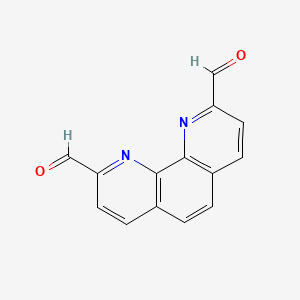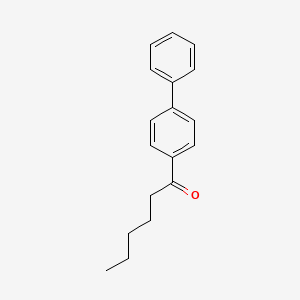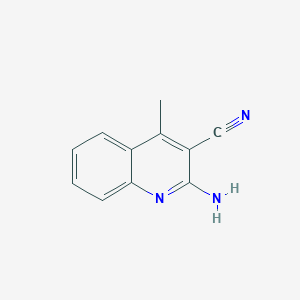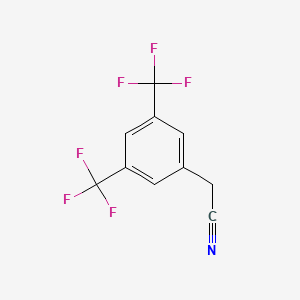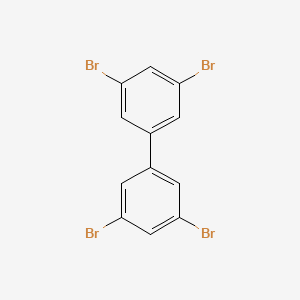
3,3',5,5'-Tetrabromo-1,1'-biphenyl
描述
3,3’,5,5’-Tetrabromobiphenyl is a polybrominated biphenyl compound with the molecular formula C12H6Br4. It is a brominated derivative of biphenyl, characterized by the presence of four bromine atoms attached to the biphenyl structure. This compound is primarily used as a flame retardant and has applications in various industries, including electronics and textiles .
准备方法
The synthesis of 3,3’,5,5’-Tetrabromobiphenyl typically involves the bromination of biphenyl. One common method includes the reaction of biphenyl with bromine in the presence of a catalyst such as iron bromide or magnesium bromide. The reaction conditions are carefully controlled to ensure the selective introduction of bromine atoms at the desired positions on the biphenyl ring .
Synthetic Route Example:
- Dissolve 1,3,5-tribromobenzene in diethyl ether.
- Cool the solution to -78°C and gradually add n-butyllithium.
- Stir the reaction mixture at -78°C for one hour.
- Add copper chloride (II) and stir for five hours.
- Wash the reaction solution with distilled water and ethyl acetate.
- Dry the ethyl acetate layer over MgSO4 and purify the crude product using silica gel column chromatography .
化学反应分析
3,3’,5,5’-Tetrabromobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace bromine atoms with hydroxyl or amino groups.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield debrominated biphenyl derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex polybrominated biphenyls or other aromatic compounds.
Common reagents used in these reactions include n-butyllithium, copper chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
3,3’,5,5’-Tetrabromobiphenyl is widely used in scientific research due to its unique properties:
Environmental Studies: It serves as a model compound for studying the environmental fate and behavior of brominated flame retardants.
Material Science: The compound is used in the development of new materials, including flame-retardant polymers and coatings.
Analytical Chemistry: It is employed as a reference standard in analytical methods for detecting and quantifying brominated compounds in environmental and biological samples.
作用机制
The precise mechanism of action of 3,3’,5,5’-Tetrabromobiphenyl is not fully understood. it is known to interact with essential cellular components such as proteins and enzymes. The compound can bind to specific molecular targets, potentially disrupting normal cellular functions and leading to toxic effects. Studies suggest that it may interfere with hormone signaling pathways and induce oxidative stress .
相似化合物的比较
3,3’,5,5’-Tetrabromobiphenyl belongs to the class of polybrominated biphenyls (PBBs), which are characterized by the presence of multiple bromine atoms on a biphenyl structure. Similar compounds include:
3,3’,4,4’-Tetrabromobiphenyl: Another PBB with bromine atoms at different positions, affecting its chemical properties and reactivity.
3,3’,5,5’-Tetrabromobisphenol A: A brominated derivative of bisphenol A, commonly used as a flame retardant in various consumer products.
The uniqueness of 3,3’,5,5’-Tetrabromobiphenyl lies in its specific bromination pattern, which influences its chemical behavior and applications. Its distinct properties make it valuable for specific industrial and research purposes .
属性
IUPAC Name |
1,3-dibromo-5-(3,5-dibromophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4/c13-9-1-7(2-10(14)5-9)8-3-11(15)6-12(16)4-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJXZYWFJAXIJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)C2=CC(=CC(=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0075108 | |
| Record name | 1,1'-Biphenyl, 3,3',5,5'-tetrabromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0075108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16400-50-3 | |
| Record name | 3,3',5,5'-Tetrabromobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016400503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Biphenyl, 3,3',5,5'-tetrabromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0075108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3',5,5'-Tetrabromobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3',5,5'-TETRABROMOBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G4R89X711 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the toxicological effects of 3,3',5,5'-Tetrabromobiphenyl (BB-80) on thyroid function?
A: Studies have shown that early-life exposure to BB-80 can significantly impact thyroid function in zebrafish. Specifically, exposure to 10 μg/L BB-80 induced pathological changes in the thyroid gland, including a reduction in thyroid follicles []. These changes were accompanied by transcriptomic alterations indicative of disrupted thyroid hormone synthesis and signaling. Interestingly, while discontinued exposure allowed for partial recovery of thyroid hormone levels, locomotor activity remained impaired, suggesting long-term consequences of early-life exposure.
Q2: Are there naturally occurring compounds structurally similar to BB-80 found in the environment?
A: Yes, several naturally occurring methoxylated polybrominated diphenyl ethers (MeO-PBDEs) and hydroxylated PBDEs (OH-PBDEs) share structural similarities with BB-80. Marine sponges have been identified as a potential source of these compounds, with concentrations significantly higher than those found in marine animals []. MeO-PBDEs, in particular, have been found to biomagnify through the food web, reaching higher trophic levels like tiger sharks [].
Q3: Do MeO-PBDEs and OH-PBDEs accumulate in marine organisms similarly to anthropogenic PBDEs?
A: While both MeO-PBDEs and OH-PBDEs have been detected in marine organisms, their accumulation patterns differ. Studies on Greenland sharks found that MeO-PBDEs, specifically 6-MeO-BDE47, were the predominant brominated organic compounds present, exceeding the concentrations of anthropogenic PBDEs []. Interestingly, phenolic compounds like OH-PBDEs were found only in trace amounts, suggesting differences in their uptake, metabolism, or elimination compared to MeO-PBDEs.
Q4: Do all halogenated biphenyls induce similar biological responses?
A: No, different halogenated biphenyls can elicit different biological responses. For instance, while some polychlorinated biphenyls (PCBs) are known to induce peroxisome proliferation, a study found that neither BB-80 nor other tested PCB congeners significantly increased the activities of peroxisome-associated enzymes in rat livers []. This suggests that structural differences between halogenated biphenyl congeners can significantly impact their biological activity and toxicological profiles.
Q5: Has a novel dimethoxy-polybrominated biphenyl been identified in marine mammals, and what is its significance?
A: Yes, 2,2'-dimethoxy-3,3',5,5'-tetrabromobiphenyl (2,2'-diMeO-BB80) was identified in various marine mammals, including dolphins and whales, caught off the coast of Japan []. This compound was found in relatively high concentrations compared to other contaminants like PBDEs, suggesting a potential natural source, possibly linked to the known presence of its hydroxylated analog in the marine environment.
Q6: What analytical techniques are used to study these brominated organic compounds?
A: Various analytical techniques are employed to identify and quantify these compounds in environmental and biological samples. Gas chromatography coupled with mass spectrometry (GC/MS) is commonly used for PBDE analysis, with both low and high-resolution MS utilized for quality assurance []. Additionally, liquid chromatography tandem mass spectrometry (LC/MS/MS) methods have been developed for the simultaneous analysis of OH-PBDEs, MeO-PBDEs, and related analogs, offering advantages such as simultaneous analysis and simplified sample preparation [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


